molecular formula C10H13Cl2NO B7862852 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol

2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol

Cat. No.: B7862852
M. Wt: 234.12 g/mol
InChI Key: YWJSBUJHKOLHIZ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol is a tertiary amine derivative featuring a 2,6-dichlorobenzyl group attached to a methylamino-ethanol moiety. Its molecular formula is C₁₀H₁₄Cl₂NO (calculated), with a molecular weight of 264.13 g/mol. The compound’s structure combines a halogenated aromatic ring (contributing to lipophilicity) with a polar ethanol group, enabling both hydrophobic and hydrophilic interactions.

For instance, the reduction of diclofenac derivatives using NaBH₄ and iodine (as described for 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol in ) could be adapted. The compound’s structural motifs align with intermediates in pharmaceutical synthesis, though its specific applications remain underexplored in the provided literature .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-13(5-6-14)7-8-9(11)3-2-4-10(8)12/h2-4,14H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJSBUJHKOLHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

  • Step 1: Formation of 2,6-Dichlorobenzyl Chloride

    • React 2,6-dichlorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
    • Conditions: Room temperature, atmospheric pressure.
  • Step 2: Reaction with Methylamine

    • React 2,6-dichlorobenzyl chloride with an excess of methylamine.
    • Conditions: Solvent (ethanol or methanol), reflux for several hours.
  • Step 3: Addition of Ethanolamine

    • Add ethanolamine to the reaction mixture.
    • Conditions: Solvent (ethanol or methanol), reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Major products: Oxidized derivatives with potential formation of aldehydes or carboxylic acids.
  • Reduction

    • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
    • Major products: Reduced derivatives, potentially forming primary or secondary amines.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
    • Common reagents: Sodium hydroxide, potassium carbonate.
    • Major products: Substituted benzyl derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Conditions: Reflux, room temperature, atmospheric pressure.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds structurally similar to 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against resistant bacterial strains such as E. coli and MRSA. These compounds often demonstrate superior activity compared to traditional antibiotics, making them candidates for further development in treating infections caused by resistant bacteria .

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several derivatives against E. coli and B. cereus, revealing that modifications to the benzyl group significantly enhanced potency. The minimum inhibitory concentration (MIC) values were recorded, demonstrating the effectiveness of these compounds in inhibiting bacterial growth (Table 1).

CompoundMIC (µg/mL)MBC (µg/mL)
2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol40.5 ± 0.00481.0 ± 0.06
Reference Drug (Ampicillin)>100>100

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have shown that certain derivatives can effectively suppress COX-2 activity, which is crucial for reducing inflammation and pain in various conditions .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Compound A5.880.698.52
Compound B4.740.547.20
2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol 3.89 0.22 17.68

Neuropharmacological Applications

3. Potential Anti-Alzheimer's Agent
Recent studies have explored the potential of this compound as an anti-Alzheimer's agent due to its ability to inhibit acetylcholinesterase (AChE). The inhibition of AChE is critical in enhancing cholinergic transmission, which is often impaired in Alzheimer's disease .

Case Study: AChE Inhibition
In a comparative study, various thiazole derivatives were synthesized and tested for their AChE inhibitory activity:

CompoundAChE IC50 (µM)
Compound C0.5
Compound D14

The results indicate that modifications to the thiazole ring can significantly enhance AChE inhibition.

Material Science Applications

4. Synthesis of Novel Polymers
The compound has also been utilized in synthesizing novel polymers with enhanced properties for use in coatings and adhesives. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular membranes, disrupting membrane integrity and function.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol C₁₀H₁₄Cl₂NO 264.13 Dichlorobenzyl, methylamino, ethanol Potential pharmaceutical intermediate
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol C₁₄H₁₃Cl₂NO 282.15 Dichlorophenylamino, phenyl ethanol Crystal structure studied; intramolecular hydrogen bonding stabilizes conformation
{2-[(2,6-Dichlorophenyl)amino]phenyl}methanol C₁₃H₁₁Cl₂NO 268.14 Dichlorophenylamino, benzyl methanol Intermediate in NSAID synthesis (e.g., diclofenac derivatives)
2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol C₁₁H₁₆Cl₂NO 278.16 Dichlorobenzyl, ethylamino, ethanol Increased lipophilicity due to ethyl group; comparative studies on alkyl chain effects
Methyl 2-[2-(2,6-dichloroanilino)]benzoate C₁₄H₁₁Cl₂NO₂ 308.15 Ester, dichloroanilino Esterification product; hydrolytically unstable compared to alcohols

Key Research Findings

Crystal Structure and Conformational Stability
  • 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol: Exhibits planar aromatic rings (r.m.s. deviation = 0.0298 Å for dichlorophenyl group) and intramolecular N–H⋯Cl/O hydrogen bonds, stabilizing its conformation. Intermolecular π–π interactions (centroid distance: 3.5706 Å) further enhance crystal packing .
  • Target Compound : The benzyl linkage (vs. direct phenyl attachment) likely introduces greater conformational flexibility. The methyl group on the nitrogen may reduce hydrogen-bonding capacity compared to primary amines, affecting solubility and crystallinity.

Biological Activity

2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes a dichlorobenzyl group attached to a methylamino-ethanol moiety. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol is believed to involve its interaction with specific receptors and enzymes. It may function as a ligand, influencing various signaling pathways that regulate cellular processes. Studies suggest that the compound could exhibit effects similar to other known pharmacological agents, potentially acting on neurotransmitter systems or inflammatory pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have indicated that 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol may possess antimicrobial properties, effective against various bacterial strains.
  • Anticancer Potential : Some studies have explored its cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus
AnticancerCytotoxicity in various cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 12.5 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro tests conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values varied among different cell types, indicating selective toxicity towards certain cancer cells while sparing normal cells .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that the compound may have a low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its safety parameters and potential side effects.

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